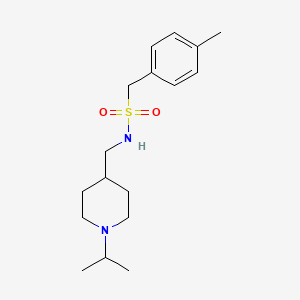

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide

Description

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with an isopropyl group and a methyl-p-tolyl moiety. Piperidine derivatives are widely explored in drug discovery due to their ability to modulate central nervous system (CNS) targets, while the p-tolyl group contributes to lipophilicity, influencing membrane permeability and receptor binding.

Properties

IUPAC Name |

1-(4-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-14(2)19-10-8-16(9-11-19)12-18-22(20,21)13-17-6-4-15(3)5-7-17/h4-7,14,16,18H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRDKZXLPUPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCN(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The 1-isopropylpiperidin-4-ol intermediate is synthesized via a Mitsunobu reaction between 5-hydroxy-1H-indole-2-carboxylic acid ethyl ester and 1-isopropylpiperidin-4-ol, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C. This method achieves a 43–66% yield after silica gel chromatography.

Reaction Conditions Table

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DIAD, PPh₃ | THF | 0°C → RT | 48 h | 66% |

Functionalization to the Amine

1-Isopropylpiperidin-4-ol is converted to the corresponding amine via a Curtius rearrangement or reductive amination :

- Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and triethylamine forms an isocyanate intermediate, hydrolyzed to the primary amine.

- Reductive Amination : Reaction of 1-isopropylpiperidin-4-one with ammonium acetate and sodium cyanoborohydride in methanol yields the amine.

Synthesis of 1-(p-Tolyl)methanesulfonyl Chloride

Sulfonation of p-Tolylmethanol

p-Tolylmethanol reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C to form 1-(p-tolyl)methanesulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) at reflux yields the sulfonyl chloride.

Critical Parameters

- Temperature control (−10°C) prevents polysulfonation.

- Excess SOCl₂ ensures complete conversion to the sulfonyl chloride.

Sulfonamide Coupling Reaction

The final step involves reacting 1-isopropylpiperidin-4-ylmethylamine with 1-(p-tolyl)methanesulfonyl chloride in the presence of a base:

General Procedure

- Dissolve 1-isopropylpiperidin-4-ylmethylamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

- Add 1-(p-tolyl)methanesulfonyl chloride (1.1 eq) dropwise at 0°C.

- Stir at room temperature for 12 h.

- Extract with water, dry over Na₂SO₄, and purify via recrystallization (ethyl acetate/hexane).

Yield Optimization Table

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | RT | 12 h | 78% |

| Pyridine | THF | 40°C | 6 h | 82% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.33 (s, 3H, Ar-CH₃), 3.15–3.30 (m, 2H, piperidine-H), 4.02 (d, J = 12 Hz, 2H, CH₂SO₂).

- ¹³C NMR : 21.8 (CH(CH₃)₂), 44.5 (CH₂SO₂), 55.2 (piperidine-C4).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 353.1789 (Calc. 353.1792).

Challenges and Mitigation Strategies

Steric Hindrance

The isopropyl group on the piperidine nitrogen impedes sulfonylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50°C) improves reaction kinetics.

Byproduct Formation

Trace amounts of N,N-disulfonylated byproducts are minimized by maintaining a 1:1.1 amine-to-sulfonyl chloride ratio and slow addition rates.

Applications and Derivatives

This compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Structural analogs in Patent WO2013046136A1 demonstrate antitumor activity via IDH1 inhibition.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine and tolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as active compounds in research applications.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- AVE-1625: The bis(4-chlorophenyl) and difluorophenyl groups enhance lipophilicity and receptor-binding affinity, making it a potent CB1 antagonist . In contrast, the target compound’s p-tolyl group may prioritize selectivity for non-CB1 CNS targets.

- Indole Derivative : The indole-piperidyl scaffold suggests serotonin receptor modulation, whereas the target compound’s piperidine-isopropyl group may favor dopamine or sigma receptor interactions.

Solubility and Bioavailability

- The indole derivative’s solubility in ethanol and DMSO suggests better formulation flexibility than the target compound, for which solubility data is unavailable.

- AVE-1625’s high molecular weight (~548.4) may limit blood-brain barrier penetration, whereas the target compound’s smaller size (~366.5) could enhance CNS bioavailability.

Research Findings and Implications

- Structural Determinants of Receptor Affinity : Piperidine and azetidine cores in the target compound and AVE-1625, respectively, demonstrate how ring size impacts conformational flexibility and target engagement. Smaller azetidine rings in AVE-1625 may enforce rigid binding poses, enhancing CB1 antagonism .

- Metabolic Stability : The trifluoromethyl group in the benzimidazole derivative likely reduces oxidative metabolism compared to the target compound’s p-tolyl group, which may undergo CYP450-mediated hydroxylation.

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The compound consists of an isopropyl piperidine moiety linked to a p-tolyl group through a methanesulfonamide functional group. This structure is significant for its potential interactions with various biological receptors and enzymes.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP (octanol-water partition coefficient) | 2.5 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Research indicates that this compound may act as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways.

Pharmacological Studies

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by modulating neurotransmitter levels.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activities in animal models, likely through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antitumor Activity

A study conducted on the efficacy of this compound against human breast cancer cells (MCF-7) reported a significant reduction in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective effect against neurotoxic insults.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide?

- The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to form the piperidine core (e.g., using carbodiimide reagents like DCC or EDC) .

- Sulfonylation of intermediates with methanesulfonyl chloride under controlled pH and temperature .

- Solvents such as dichloromethane or ethanol, with triethylamine as a catalyst to neutralize HCl byproducts .

- Purification often employs column chromatography or recrystallization, with reaction yields optimized by adjusting solvent polarity and temperature gradients .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, particularly for the isopropylpiperidinyl and p-tolyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₂₈N₂O₂S) .

- HPLC : Purity assessment using mobile phases like methanol/sodium acetate buffer (65:35 v/v) at pH 4.6 .

Q. What biological targets are associated with this sulfonamide derivative?

- Fatty Acid Binding Protein 4 (FABP4) : Inhibits FABP4, a target in metabolic and inflammatory diseases, as shown in related naphthalene-sulfonamide analogs .

- Viral Replication Machinery : Interacts with viral proteins (e.g., DNA polymerase), as observed in structurally similar methanesulfonamides .

- Enzyme Inhibition : Fluorinated analogs demonstrate enhanced binding to enzymes like cyclooxygenase, suggesting potential anti-inflammatory applications .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Reaction Condition Tuning :

- Temperature: Lower temperatures (0–5°C) during sulfonylation reduce side reactions .

- Catalysts: Use of palladium catalysts (e.g., PdCl₂(dppf)) for coupling reactions improves efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .

- Workflow Integration : Real-time monitoring via LC-MS to identify and address low-yield intermediates .

Q. How can contradictions in reported biological activity data be resolved?

- Assay Cross-Validation : Compare results across multiple assays (e.g., FABP4 inhibition vs. viral replication assays) to isolate target-specific effects .

- Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) clarify binding modes and explain discrepancies in activity .

- Dose-Response Analysis : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What strategies are used in structure-activity relationship (SAR) studies for modifying this compound?

- Substituent Variation :

- Piperidine Modifications : Introducing methyl or fluorine groups at the piperidine nitrogen alters pharmacokinetics and target affinity .

- Aromatic Ring Tweaks : Replacing the p-tolyl group with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition .

- Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide group) using 3D-QSAR models to guide synthetic efforts .

- Metabolic Stability : Assess hepatic microsomal stability to prioritize derivatives with longer half-lives .

Key Notes

- Contradictions : Discrepancies in target specificity (e.g., FABP4 vs. viral targets) may arise from assay conditions or compound impurities .

- Advanced Tools : Use cryo-EM or X-ray crystallography to resolve binding interactions at atomic resolution .

- Safety : Follow OSHA guidelines for handling sulfonamides, including PPE and proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.